

A Comparative Guide to Nickel and Cobalt Selenate Catalysts: Performance and Applications

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Compound of Interest

Compound Name: Nickel selenate

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A detailed review of current research indicates that **nickel selenate** (NiSeO_4) and cobalt selenate (CoSeO_4) primarily serve as precursors for the synthesis of catalytically active nickel and cobalt selenide-based materials, rather than being extensively used as direct catalysts themselves. The majority of scientific literature focuses on the performance of their corresponding selenides (e.g., NiSe , CoSe_2) and mixed metal selenides in electrocatalysis, particularly for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), crucial processes in renewable energy technologies like water splitting.

This guide, therefore, provides a comparative overview of the catalytic performance of nickel and cobalt selenide catalysts, often synthesized from their selenate precursors. We will delve into their performance metrics in key applications, present available experimental data in a structured format, and provide insights into their synthesis and reaction mechanisms.

Electrocatalytic Performance: Oxygen and Hydrogen Evolution Reactions

Nickel and cobalt selenides have emerged as promising, cost-effective alternatives to precious metal catalysts (e.g., RuO_2 , IrO_2 , Pt) for OER and HER. Their catalytic activity is attributed to their unique electronic structures and the synergistic effects between the metal and selenium atoms.

Oxygen Evolution Reaction (OER)

The OER is a key bottleneck in water splitting due to its sluggish kinetics. Nickel and cobalt selenides have shown significant activity in lowering the overpotential required for this reaction.

A study on a mixed nickel-cobalt selenide catalyst supported on nitrogen-doped hollow carbon spheres (NHCS) revealed that the individual components exhibit different strengths. $\text{Ni}_{0.85}\text{Se}$ -NHCS, rich in Ni^{3+} , demonstrated higher OER activity, while $\text{Co}_{0.85}\text{Se}$ -NHCS, with abundant Co^{2+} , was more effective for the Oxygen Reduction Reaction (ORR). A mixture of the two ($\text{Ni}_{0.85}\text{Se}/\text{Co}_{0.85}\text{Se}$ -NHCS-2) displayed superior bifunctional performance for both OER and ORR due to a synergistic effect.^[1]

Catalyst	Overpotential @ 10 mA/cm ² (V)	Tafel Slope (mV/dec)	Notes
$\text{Ni}_{0.85}\text{Se}$ -NHCS	~0.38	Not Reported	Higher OER activity attributed to Ni^{3+} species.
$\text{Co}_{0.85}\text{Se}$ -NHCS	~0.42	Not Reported	Better ORR performance.
$\text{Ni}_{0.85}\text{Se}/\text{Co}_{0.85}\text{Se}$ -NHCS-2	~0.36	Not Reported	Superior bifunctional OER/ORR activity.
RuO_2	~0.34	Not Reported	Benchmark precious metal catalyst.

Data extracted from a study on bifunctional oxygen electrocatalysts.^[1]

The superior performance of nickel-based selenides in OER is often attributed to the in-situ formation of a catalytically active nickel oxyhydroxide (NiOOH) layer on the surface during the reaction. The selenide core is believed to enhance the conductivity and provide a favorable electronic structure for the active sites.

Hydrogen Evolution Reaction (HER)

In the HER, the goal is to reduce protons to molecular hydrogen. Both nickel and cobalt selenides have been investigated for this purpose.

Research on hydrochar-supported nickel-cobalt selenide electrocatalysts has shown that the introduction of cobalt into the nickel selenide structure can significantly improve HER performance. A synthesized catalyst with the composition $(\text{Ni}_{0.6}\text{Co}_{0.4})\text{Se}_2$ delivered a current density of 10 mA/cm^2 at an overpotential of 295.85 mV, a substantial improvement over nickel foam alone. This enhancement is likely due to the reconfiguration of the electronic structure of nickel in the presence of cobalt.^{[2][3]}

Catalyst	Overpotential @ 10 mA/cm^2 (mV)	Tafel Slope (mV/dec)	Electrolyte
$(\text{Ni}_{0.6}\text{Co}_{0.4})\text{Se}_2$ on Ni foam	295.85	72.15	Alkaline
$(\text{Ni}_{0.8}\text{Co}_{0.2})\text{Se}$	185	Not Reported	Alkaline

Data compiled from studies on nickel-cobalt selenide electrocatalysts for HER.^{[2][3]}

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of catalyst research. Below are summarized protocols for the synthesis of nickel and cobalt selenide catalysts.

Synthesis of $\text{Ni}_{0.85}\text{Se}/\text{Co}_{0.85}\text{Se}$ -NHCS Bifunctional Catalyst

This method describes the preparation of nickel and cobalt selenides supported on nitrogen-doped hollow carbon spheres.

- Synthesis of Nitrogen-Doped Hollow Carbon Spheres (NHCS): Prepared using a hard template method.
- Loading of Metal Selenides:

- $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ or $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ is dissolved in a solution containing the NHCS.
- A selenizing agent is added, and the mixture is transferred to a Teflon-lined autoclave.
- The autoclave is heated to 140°C for 24 hours.
- The resulting product is washed and dried.
- Preparation of the Mixed Catalyst: The individual $\text{Ni}_{0.85}\text{Se-NHCS}$ and $\text{Co}_{0.85}\text{Se-NHCS}$ powders are physically mixed in a 1:1 mass ratio.[\[1\]](#)[\[4\]](#)

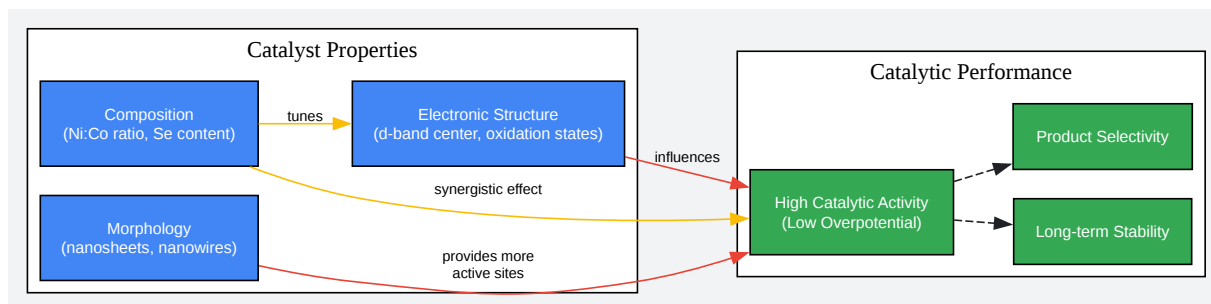
Hydrothermal Synthesis of Nickel-Cobalt Selenide on Nickel Foam

This protocol outlines the in-situ growth of a mixed metal selenide on a conductive substrate.

- Precursor Solution Preparation: Nickel and cobalt salts are dissolved in a solvent.
- Hydrothermal Reaction: A piece of nickel foam is immersed in the precursor solution within a Teflon-lined autoclave and heated.
- Characterization: The resulting nickel-cobalt selenide grown on the nickel foam is then characterized and tested for its electrocatalytic activity.[\[2\]](#)

Mechanistic Insights and Logical Relationships

The catalytic activity of these materials is governed by complex electronic and structural factors. Visualizing these relationships can aid in understanding the underlying principles.



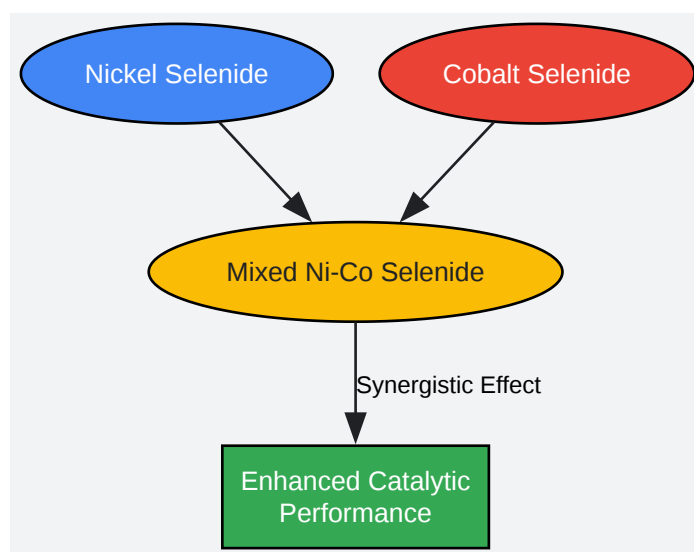
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Caption: Factors influencing the catalytic performance of nickel and cobalt selenide catalysts.

The diagram above illustrates the key relationships between the intrinsic properties of the catalyst and its overall performance. The electronic structure, morphology, and composition are critical design parameters that researchers manipulate to enhance catalytic activity, stability, and selectivity.

Synergistic Effects in Mixed Metal Selenides

A recurring theme in the literature is the synergistic enhancement of catalytic activity when nickel and cobalt are combined in a single catalyst.



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Caption: Synergistic effect in mixed nickel-cobalt selenide catalysts.

This synergy is often attributed to:

- **Modified Electronic Structure:** The combination of nickel and cobalt can optimize the electronic environment of the active sites, facilitating reactant adsorption and electron transfer.
- **Increased Number of Active Sites:** The mixed-metal composition can lead to a higher density of catalytically active centers.
- **Improved Structural Stability:** The presence of both metals can enhance the structural integrity of the catalyst under operating conditions.

Conclusion

While direct catalytic applications of **nickel selenate** and cobalt selenate are not well-documented, they are vital precursors for creating highly active nickel and cobalt selenide electrocatalysts. The resulting selenide materials, particularly mixed nickel-cobalt selenides, exhibit excellent performance in crucial energy-related reactions like OER and HER. The synergistic interplay between nickel and cobalt offers a promising avenue for the design of next-generation, cost-effective catalysts. Future research will likely continue to focus on tuning the composition, morphology, and electronic structure of these selenide-based materials to further enhance their catalytic efficiency and durability for a wide range of applications.

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